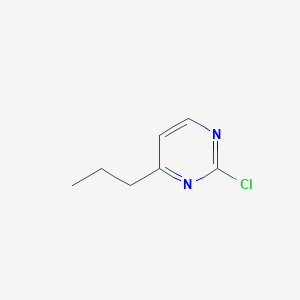

2-Chloro-4-propylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-propylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-2-3-6-4-5-9-7(8)10-6/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLUHKKJYQSSEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80548475 | |

| Record name | 2-Chloro-4-propylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111196-80-6 | |

| Record name | 2-Chloro-4-propylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | -Chloro-4-propylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-propylpyrimidine (CAS 111196-80-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-propylpyrimidine is a substituted pyrimidine derivative. The pyrimidine core is a fundamental heterocyclic scaffold found in a vast array of biologically active compounds, including nucleic acids and many pharmaceuticals. The presence of a chlorine atom at the 2-position and a propyl group at the 4-position provides a versatile platform for further chemical modifications, making it a potentially valuable intermediate in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of the available technical information for this compound, including its physicochemical properties, potential synthetic routes, reactivity, and speculative biological activities based on related compounds.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is available, a comprehensive experimental profile for this specific compound is not widely published.

| Property | Value | Reference(s) |

| CAS Number | 111196-80-6 | |

| Molecular Formula | C₇H₉ClN₂ | |

| Molecular Weight | 156.61 g/mol | |

| Boiling Point | 263.6°C at 760 mmHg | [1] |

| Flash Point | 138.7°C | [1] |

| Melting Point | Not available | |

| Solubility | No specific data available. Likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate, based on the behavior of similar compounds. |

Synthesis and Reactivity

Potential Synthetic Workflow

A generalized workflow for the synthesis of 2-chloro-4-alkylpyrimidines is depicted below. This would likely be adaptable for the synthesis of this compound.

References

2-Chloro-4-propylpyrimidine molecular structure and weight

An in-depth technical guide for researchers, scientists, and drug development professionals on the molecular structure, weight, and properties of 2-Chloro-4-propylpyrimidine.

Core Compound Information

Compound Name: this compound

CAS Number: 111196-80-6

Molecular Formula: C₇H₉ClN₂[1][2][3]

Molecular Structure:

The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. A chlorine atom is substituted at the 2-position, and a propyl group is attached at the 4-position.

(A 2D chemical structure image would be placed here in a full whitepaper)

Quantitative Physicochemical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Weight | 156.6 g/mol | [1] |

| Molecular Weight (Alternate) | 156.61 g/mol | [2] |

| Purity (Typical) | ≥98% (by GC) | [2] |

| Moisture Content (Typical) | ≤0.5% | [2] |

Experimental Protocols

Representative Experimental Protocol: Synthesis of 2-Chloro-4-alkylpyrimidine via Chlorination

This protocol is a representative example based on general synthesis methods for similar compounds and should be adapted and optimized for this compound.

Materials:

-

4-propylpyrimidin-2-ol (precursor)

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine (or other suitable base)

-

Dichloromethane (DCM) or other suitable solvent

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend the precursor, 4-propylpyrimidin-2-ol, in an excess of phosphorus oxychloride.

-

Addition of Base: Cool the mixture in an ice bath. Slowly add triethylamine dropwise to the stirred suspension. The base scavenges the HCl generated during the reaction.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 100-110°C) and maintain for several hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or GC-MS).

-

Quenching: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring to decompose the excess phosphorus oxychloride.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x volumes).

-

Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution, water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by a suitable method, such as column chromatography on silica gel or distillation under reduced pressure, to obtain the final product.

Logical Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of a 2-chloro-4-alkylpyrimidine, which is applicable to this compound.

References

Synthesis of 2-Chloro-4-propylpyrimidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 2-Chloro-4-propylpyrimidine, a valuable heterocyclic intermediate in the development of novel therapeutic agents. The synthesis is presented as a two-step process commencing from the readily available starting material, 4-propyluracil. This document outlines detailed experimental protocols, quantitative data, and visual representations of the chemical transformations and experimental workflow.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step reaction sequence. The first step involves the chlorination of 4-propyluracil using a standard chlorinating agent, phosphorus oxychloride (POCl₃), to yield the intermediate 2,4-dichloro-6-propylpyrimidine. The subsequent step is a selective reduction of the dichlorinated intermediate to afford the target compound, this compound. This selective reduction is accomplished using zinc powder in a mixed solvent system.

Caption: Two-step synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound. The data is based on analogous transformations reported in the literature for similar substrates.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Chlorination | 4-Propyluracil | Phosphorus oxychloride (POCl₃) | Neat | 105-110 | 3-4 | ~85 |

| 2 | Selective Reduction | 2,4-Dichloro-6-propylpyrimidine | Zinc powder, Iodine (catalytic) | Ethanol/Water | 70-80 | 4-5 | ~55 |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Step 1: Synthesis of 2,4-Dichloro-6-propylpyrimidine

Materials:

-

4-Propyluracil

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Chloroform (CHCl₃)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-propyluracil.

-

Carefully add an excess of phosphorus oxychloride (approximately 5-10 molar equivalents) to the flask.

-

Heat the reaction mixture to reflux (approximately 105-110 °C) with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

-

Extract the aqueous mixture with chloroform (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4-dichloro-6-propylpyrimidine. The product can be further purified by column chromatography if necessary.

Step 2: Synthesis of this compound

Materials:

-

2,4-Dichloro-6-propylpyrimidine

-

Ethanol (EtOH)

-

Water (H₂O)

-

Zinc powder

-

Iodine (I₂)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add 2,4-dichloro-6-propylpyrimidine, ethanol, and water in a 1:1 ratio to form a slurry.

-

To the vigorously stirred slurry, add zinc powder (approximately 2 molar equivalents) and a catalytic amount of iodine.

-

Heat the reaction mixture to reflux (approximately 70-80 °C) for 4-5 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the excess zinc powder and other insoluble materials.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the remaining aqueous solution with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure this compound.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for a single synthetic step, applicable to both the chlorination and reduction reactions described above.

Caption: General experimental workflow for synthesis.

Disclaimer: This guide is intended for informational purposes for qualified researchers and scientists. The experimental procedures described should only be carried out by trained professionals in a well-equipped laboratory, following all appropriate safety precautions. The reaction conditions and yields are based on analogous transformations and may require optimization for the specific synthesis of this compound.

2-Chloro-4-propylpyrimidine physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-4-propylpyrimidine (CAS No. 111196-80-6), a heterocyclic compound of interest in medicinal chemistry and drug development. While specific experimental data for this particular derivative is limited in publicly available literature, this document compiles its known properties and provides generalized experimental protocols for its synthesis and modification based on established reactions for related chloropyrimidines. This guide aims to serve as a foundational resource for researchers engaged in the synthesis, functionalization, and biological evaluation of pyrimidine-based compounds.

Chemical and Physical Properties

This compound is a substituted pyrimidine with a chlorine atom at the 2-position and a propyl group at the 4-position. Its chemical structure and basic properties are summarized below.

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 111196-80-6 | [1][2][3] |

| Molecular Formula | C₇H₉ClN₂ | [1][2][3] |

| Molecular Weight | 156.61 g/mol | [2] |

| Alternate Name | 2-Chloro-4-(n-propyl)pyrimidine |

Table 2: Physical Properties of this compound

| Property | Value | Notes |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | Likely soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. |

| Appearance | Data not available |

Note: Specific, experimentally determined physical properties for this compound are not readily found in the surveyed literature. The related compound, 2-chloro-4-methylpyrimidine, is a light yellow solid with a melting point of 35-36°C and a boiling point of 94°C at 12 mmHg.[4]

Spectral Data

Detailed spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not widely published. Researchers synthesizing this compound would need to perform these analyses for structural confirmation.

Synthesis and Reactivity

General Synthetic Approach

A plausible synthetic route to this compound can be adapted from general methods for the synthesis of 4-alkyl-2-chloropyrimidines. One common strategy involves the reaction of a Grignard reagent with 2,4-dichloropyrimidine.

Caption: General workflow for the synthesis of this compound.

Reactivity

The chlorine atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of various functional groups, making it a valuable intermediate in the synthesis of more complex molecules. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the chloro-substituent towards nucleophilic attack.[5]

Experimental Protocols

The following are generalized experimental protocols for common reactions involving chloropyrimidines, which can be adapted for this compound.

Suzuki-Miyaura Cross-Coupling

This reaction is used to form a carbon-carbon bond between the pyrimidine ring and an aryl or vinyl group.

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Methodology:

-

In a dry reaction vessel, combine this compound (1 equivalent), the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen (repeat three times).

-

Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water) via syringe.

-

Heat the reaction mixture with stirring to a temperature between 80-110°C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent such as ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

This palladium-catalyzed reaction is used to form a carbon-nitrogen bond, introducing an amino group at the 2-position of the pyrimidine ring.

Caption: Experimental workflow for a Buchwald-Hartwig amination reaction.

Methodology:

-

To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1 equivalent), a palladium precatalyst, a suitable phosphine ligand, and a base (e.g., NaOtBu or K₃PO₄).

-

Evacuate and backfill the tube with inert gas multiple times.

-

Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) followed by the amine (1-1.2 equivalents).

-

Heat the reaction mixture to the desired temperature (typically 80-120°C) with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and quench the reaction.

-

Purify the crude product by column chromatography.

Potential in Drug Development

While no specific biological activities or signaling pathway involvement for this compound have been reported, the pyrimidine scaffold is a well-established pharmacophore found in numerous FDA-approved drugs. Substituted pyrimidines are known to exhibit a wide range of pharmacological activities, including but not limited to:

-

Anticancer

-

Antiviral

-

Antibacterial

-

Anti-inflammatory

-

Antifungal

The 2-amino-4-substituted pyrimidine motif, which can be synthesized from this compound, is a common core in many kinase inhibitors. It is plausible that derivatives of this compound could interact with various protein kinases, which are crucial regulators of cellular signaling pathways.

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Conclusion

This compound is a chemical intermediate with significant potential for the synthesis of novel compounds for drug discovery. While detailed physical and chemical data for this specific molecule are scarce, its reactivity is predicted to be analogous to other 2-chloropyrimidines, allowing for a variety of chemical modifications. The protocols and information provided in this guide are intended to facilitate further research and development of this compound and its derivatives.

References

An In-depth Technical Guide to the Solubility of 2-Chloro-4-propylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data and related physicochemical properties of 2-Chloro-4-propylpyrimidine. Given the limited direct quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information derived from synthetic procedures of analogous compounds, general solubility principles of pyrimidine derivatives, and a detailed experimental protocol for solubility determination.

Introduction to this compound

This compound is a substituted pyrimidine derivative. The pyrimidine core is a fundamental heterocyclic motif found in numerous biologically active compounds, including pharmaceuticals and agrochemicals. The presence of a chloro-substituent at the 2-position and a propyl group at the 4-position imparts specific physicochemical properties that influence its reactivity and solubility, which are critical parameters in drug discovery and development processes such as formulation, bioavailability, and chemical synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and a closely related analogue, 2-Chloro-4-methylpyrimidine, is presented below. This data is essential for understanding the compound's general behavior.

| Property | This compound | 2-Chloro-4-methylpyrimidine |

| Molecular Formula | C₇H₉ClN₂ | C₅H₅ClN₂ |

| Molecular Weight | 156.61 g/mol | 128.56 g/mol |

| Appearance | Not specified | Off-white to brown solid |

| Melting Point | Not specified | 51 - 56 °C[1] |

| Boiling Point | Not specified | 91 - 93 °C @ 17 mmHg[1] |

| Solubility | No quantitative data available | No information available[1] |

Qualitative Solubility of Substituted 2-Chloropyrimidines

Based on these procedures, this compound is expected to be soluble in a range of common organic solvents. The general principle of "like dissolves like" suggests that its solubility will be influenced by the polarity of the solvent.

Table of Likely Solvents:

| Solvent Class | Examples | Expected Solubility | Rationale |

| Halogenated Solvents | Dichloromethane, Chloroform | High | The chloro-substituent on the pyrimidine ring suggests favorable interactions. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Often used as reaction and extraction solvents for similar compounds. |

| Esters | Ethyl acetate | Moderate | A common solvent for extraction and chromatography of pyrimidine derivatives. |

| Alcohols | Methanol, Ethanol | Moderate | The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. |

| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | Expected to be good solvents due to their high polarity. |

| Non-polar Solvents | Hexane, Heptane | Low | The polar pyrimidine core is unlikely to interact favorably with non-polar solvents. |

| Aqueous Solvents | Water | Low | The presence of the non-polar propyl group and the overall organic nature of the molecule suggest low water solubility. |

General Principles of Pyrimidine Derivative Solubility

The solubility of pyrimidine derivatives is governed by several key factors:

-

Substituents: The nature of the substituent groups on the pyrimidine ring plays a crucial role. The propyl group in this compound is non-polar and will generally decrease aqueous solubility compared to smaller alkyl groups. The chlorine atom is electronegative and can participate in dipole-dipole interactions.

-

Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure upon dissolution is a significant factor. Higher melting point compounds often have lower solubility.

-

Solvent Polarity: As mentioned, polar pyrimidine derivatives will dissolve better in polar solvents, while nonpolar derivatives will be more soluble in nonpolar solvents.

-

Temperature: Generally, the solubility of solid organic compounds in liquid solvents increases with temperature.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following gravimetric method provides a reliable experimental protocol.

Caption: A generalized experimental workflow for the gravimetric determination of solubility.

Detailed Steps:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed, screw-cap vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vial in a thermostatically controlled shaker or rotator set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. To ensure complete removal of solid particles, centrifuge the vial at a moderate speed.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. To prevent any undissolved particles from being transferred, it is advisable to use a syringe fitted with a solvent-compatible filter (e.g., a 0.22 µm PTFE filter).

-

Solvent Evaporation: Transfer the filtered aliquot to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause the solute to sublime.

-

Quantification: Once the solvent is completely removed, re-weigh the vial containing the dried solute.

-

Calculation: The solubility can be calculated by subtracting the initial weight of the vial from the final weight to determine the mass of the dissolved solid. This mass can then be divided by the volume of the aliquot taken to express the solubility in units such as mg/mL or g/L.

Synthetic Applications and Reaction Workflows

2-Chloropyrimidines are versatile intermediates in organic synthesis, frequently utilized in cross-coupling reactions to introduce molecular diversity. The Suzuki-Miyaura coupling is a prominent example, where the chlorine atom is displaced by a new carbon-carbon bond. Understanding the solvents and reagents used in these reactions provides further qualitative evidence of the compound's solubility and reactivity.

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction involving a 2-chloropyrimidine.

This workflow highlights the use of organic solvents such as toluene, dioxane, and ethyl acetate, reinforcing the qualitative solubility profile of this compound in these types of solvents.

Conclusion

While quantitative solubility data for this compound remains to be published, this technical guide provides a robust framework for researchers, scientists, and drug development professionals. By understanding the qualitative solubility inferred from related compounds, the general principles governing pyrimidine solubility, and by utilizing the provided experimental protocol, professionals can effectively work with this compound in various research and development settings. The provided reaction workflow for a common synthetic application further contextualizes the practical handling and solvent compatibility of this compound.

References

Spectroscopic Analysis of 2-Chloro-4-propylpyrimidine: A Technical Overview

This guide provides a detailed overview of the spectroscopic data for 2-Chloro-4-propylpyrimidine (CAS No: 111196-80-6), a key intermediate in various chemical syntheses.[1] Due to the limited availability of publicly accessible experimental spectra for this specific molecule, this document presents a combination of predicted data based on established spectroscopic principles and comparative data from analogous structures. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

The molecular formula for this compound is C₇H₉ClN₂, with a molecular weight of 156.6 g/mol .[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound.

1.1. Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrimidine ring and the aliphatic protons of the propyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| H-6 (Pyrimidine Ring) | 8.5 - 8.7 | Doublet (d) | 1H |

| H-5 (Pyrimidine Ring) | 7.2 - 7.4 | Doublet (d) | 1H |

| -CH₂- (Propyl, α to ring) | 2.8 - 3.0 | Triplet (t) | 2H |

| -CH₂- (Propyl, β to ring) | 1.7 - 1.9 | Sextet (sxt) | 2H |

| -CH₃ (Propyl, γ to ring) | 0.9 - 1.1 | Triplet (t) | 3H |

1.2. Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (C-Cl) | 160 - 162 |

| C-4 (C-propyl) | 170 - 172 |

| C-6 (CH) | 157 - 159 |

| C-5 (CH) | 118 - 120 |

| -CH₂- (Propyl, α to ring) | 35 - 37 |

| -CH₂- (Propyl, β to ring) | 22 - 24 |

| -CH₃ (Propyl, γ to ring) | 13 - 15 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| C=N/C=C Ring Stretch | 1400 - 1600 | Medium-Strong |

| C-Cl Stretch | 600 - 800 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| Parameter | Value |

| Molecular Ion (M⁺) | m/z 156 (corresponding to ¹²C₇¹H₉³⁵ClN₂) |

| Isotope Peak (M+2)⁺ | m/z 158 (due to ³⁷Cl, approx. 32% intensity of M⁺) |

| Key Fragments | Predicted fragments would result from the loss of the propyl group, chlorine, or portions of the pyrimidine ring. |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).

-

Acquisition: Record ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, use a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

Referencing: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy:

-

Sample Preparation: The spectrum can be obtained using a neat sample (if liquid) or by preparing a KBr pellet or a Nujol mull (if solid). For Attenuated Total Reflectance (ATR)-FTIR, the sample is placed directly on the crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Presentation: The spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS):

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) as a standard method to generate the molecular ion and characteristic fragments.

-

Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Data Presentation: The resulting mass spectrum plots relative ion abundance against the m/z ratio.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a synthesized chemical compound using multiple spectroscopic techniques.

References

2-Chloro-4-propylpyrimidine: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-propylpyrimidine, a pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. While specific research on this compound is limited, this document extrapolates its potential utility based on the well-established roles of similar 2-chloropyrimidine scaffolds. This guide covers its chemical properties, potential synthetic routes, and prospective applications as an intermediate in the development of novel therapeutics, particularly in the area of kinase inhibition. Detailed experimental methodologies for key synthetic transformations and data on related compounds are provided to facilitate further research and exploration of this molecule's potential.

Introduction

Pyrimidine-based compounds are of significant interest in the pharmaceutical industry due to their presence in a wide array of biologically active molecules, including anticancer, antiviral, and antimicrobial agents. The pyrimidine core is a key structural motif in nucleobases and various drugs. The reactivity of substituted pyrimidines, such as this compound, makes them valuable building blocks for the synthesis of diverse compound libraries for high-throughput screening and lead optimization. The chlorine atom at the 2-position is particularly susceptible to nucleophilic substitution, providing a versatile handle for introducing a variety of functional groups.

This guide aims to serve as a foundational resource for researchers interested in exploring the synthetic utility and potential biological applications of this compound.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2-Chloro-4-methylpyrimidine | 2,4-Dichloropyrimidine |

| CAS Number | 111196-80-6 | 13036-57-2 | 3934-20-1 |

| Molecular Formula | C₇H₉ClN₂ | C₅H₅ClN₂ | C₄H₂Cl₂N₂ |

| Molecular Weight | 156.62 g/mol | 128.56 g/mol | 148.98 g/mol |

| Appearance | Predicted: Colorless to light yellow liquid or low melting solid | White to cream to yellow solid | Colorless to light yellow liquid or solid |

| Boiling Point | Not available | 94 °C (12 mmHg)[1] | 200 °C |

| Melting Point | Not available | 35-36 °C[1] | 61-62 °C |

| Solubility | Predicted: Soluble in organic solvents like ethanol, DMSO, and DMF. | Soluble in organic solvents. | Soluble in organic solvents. |

Synthesis of this compound

A general method for the preparation of 2-chloro-4-substituted pyrimidines has been reported, which can be adapted for the synthesis of this compound. The process typically involves a two-step sequence starting from a 2-methylthio-4-chloropyrimidine compound.

General Synthetic Pathway

The synthesis involves an initial substitution reaction at the 4-position, followed by a chlorination step to replace the methylthio group.

Caption: General synthesis of this compound.

Experimental Protocol: A General Approach for Synthesis of 2-Chloro-4-substituted Pyrimidines

The following is a generalized protocol based on methods for similar compounds and should be optimized for the synthesis of this compound.[2]

Step 1: Synthesis of 2-Methylthio-4-propylpyrimidine

-

To a solution of 2,4-dichloropyrimidine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a catalytic amount of an iron catalyst such as iron(III) acetylacetonate (Fe(acac)₃).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of propylmagnesium chloride (or another suitable propyl Grignard reagent) in THF to the reaction mixture.

-

Stir the reaction at 0 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-methylthio-4-propylpyrimidine.

Step 2: Synthesis of this compound

-

Dissolve the 2-methylthio-4-propylpyrimidine intermediate in a suitable solvent such as dichloromethane (DCM).

-

Cool the solution to 0 °C.

-

Slowly add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Potential Research Applications

The primary research application of this compound is as a chemical intermediate for the synthesis of more complex molecules with potential biological activity. The reactivity of the 2-chloro substituent allows for its displacement by various nucleophiles, enabling the construction of a diverse range of pyrimidine derivatives.

Intermediate in the Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a substituted pyrimidine core. The 2-position of the pyrimidine ring is often functionalized with an amine-containing group that interacts with the hinge region of the kinase active site. This compound can serve as a starting material for the synthesis of such inhibitors.

Caption: Synthesis of a potential kinase inhibitor.

Building Block for Biologically Active Compounds

The pyrimidine scaffold is a common feature in drugs targeting a variety of biological pathways. The versatility of this compound allows for its use in the synthesis of compounds with potential applications as:

-

Anticancer agents: By incorporating moieties known to interact with cancer-related targets.

-

Antiviral agents: As a core for nucleoside and non-nucleoside reverse transcriptase inhibitors.

-

Antimicrobial agents: As a scaffold for developing new classes of antibiotics.

Key Experimental Protocols for Derivatization

The following protocols describe common reactions used to functionalize 2-chloropyrimidines, which are applicable to this compound.

Suzuki-Miyaura Cross-Coupling

This reaction is used to form a carbon-carbon bond between the pyrimidine ring and an aryl or vinyl group.

Experimental Protocol:

-

In a reaction vessel, combine this compound, a boronic acid or boronic ester derivative, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Add a suitable solvent system, such as a mixture of dioxane and water or toluene and ethanol.

-

Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to a temperature between 80-120 °C and stir for several hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

Caption: Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

This reaction is used to form a carbon-nitrogen bond, typically to introduce a substituted amine at the 2-position.

Experimental Protocol:

-

To a reaction flask, add this compound, the desired amine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., Cs₂CO₃ or NaOt-Bu).

-

Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

Heat the mixture under an inert atmosphere at 80-110 °C for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the resulting amine product by column chromatography.

Potential Signaling Pathway Interactions

While the specific biological targets of this compound derivatives are unknown, pyrimidine-based molecules are known to interact with a variety of signaling pathways implicated in diseases such as cancer. For example, many inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, a key player in cell proliferation and survival, contain a pyrimidine core.

Caption: EGFR signaling pathway and potential inhibition.

Conclusion and Future Directions

This compound represents an under-explored chemical entity with significant potential as a building block in medicinal chemistry. While direct biological data is scarce, its structural similarity to key intermediates in drug discovery suggests a high probability of utility. Future research should focus on the efficient synthesis and purification of this compound, followed by the generation of a diverse library of derivatives through reactions such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination. Subsequent screening of these libraries against various biological targets, particularly protein kinases, could unveil novel therapeutic leads. The information and protocols provided in this guide offer a solid foundation for initiating such research endeavors.

Disclaimer

This document is intended for informational purposes for a scientific audience. The described chemical reactions are potentially hazardous and should only be performed by trained professionals in a well-equipped laboratory setting with appropriate safety precautions. The potential biological activities are based on extrapolation from related compounds and have not been experimentally verified for this compound or its direct derivatives.

References

An In-depth Technical Guide to 2-Chloro-4-propylpyrimidine Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-chloro-4-propylpyrimidine derivatives and their analogues, focusing on their synthesis, biological activities, and underlying mechanisms of action. This class of compounds holds significant promise in medicinal chemistry and drug discovery, serving as a versatile scaffold for the development of novel therapeutic agents.

Core Synthesis Strategies

The synthesis of this compound and its derivatives primarily relies on the functionalization of a pre-existing pyrimidine ring. The chlorine atom at the 2-position and the propyl group at the 4-position offer distinct sites for chemical modification, enabling the creation of diverse compound libraries.

A plausible and efficient method for the synthesis of the this compound core involves the reaction of 2,4-dichloropyrimidine with a propyl Grignard reagent. This reaction, typically catalyzed by an iron salt such as iron(III) acetylacetonate (Fe(acac)₃), allows for the selective introduction of the propyl group at the 4-position.

Subsequent modifications of the this compound scaffold are commonly achieved through established cross-coupling and substitution reactions. The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) at the 2-position.[1] Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, provide powerful tools for introducing a wide range of aryl, heteroaryl, and amino substituents at the 2-position.[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction (Adapted from a similar synthesis of 2-chloro-4-methylpyrimidine) [3]

Materials:

-

2,4-Dichloropyrimidine

-

Propylmagnesium chloride (or bromide) in a suitable solvent (e.g., THF)

-

Iron(III) acetylacetonate (Fe(acac)₃)

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

To a stirred solution of 2,4-dichloropyrimidine (1 equivalent) and Fe(acac)₃ (0.05-0.1 equivalents) in anhydrous THF under an argon atmosphere at 0°C, add a solution of propylmagnesium chloride (1-1.2 equivalents) in THF dropwise.

-

Maintain the reaction mixture at 0°C and stir for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford this compound.

Protocol 2: Suzuki-Miyaura Coupling of this compound [2]

Materials:

-

This compound

-

Aryl- or heteroaryl-boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine this compound (1 equivalent), the boronic acid (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Protocol 3: Buchwald-Hartwig Amination of this compound [1]

Materials:

-

This compound

-

Amine (primary or secondary)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, G3-Xantphos)

-

Ligand (e.g., Xantphos, RuPhos)

-

Base (e.g., NaOtBu, K₃PO₄)

-

Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

-

Add the this compound and the amine.

-

Add the anhydrous, deoxygenated solvent.

-

Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-120°C) with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Once complete, cool the mixture to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of celite to remove the catalyst.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent to obtain the crude product, which can be further purified by chromatography or recrystallization.

Biological Activities and Structure-Activity Relationships

Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and herbicidal properties.[4][5][6][7][8][9][10][11][12][13][14][15] The nature and position of substituents on the pyrimidine ring play a crucial role in determining the specific biological activity and potency.

Anticancer Activity

Several studies have highlighted the potential of 2-aminopyrimidine derivatives as anticancer agents. For instance, a series of 2-amino-4-chloro-pyrimidine derivatives were synthesized and evaluated for their cytotoxic activity against human colon colorectal (HCT116) and breast cancer (MCF7) cell lines.[5][16]

| Compound ID | R Group (at 4-position of pyrimidine) | HCT116 EC₅₀ (µM) | MCF7 EC₅₀ (µM) |

| 6 | Bromophenyl piperazine | 89.24 ± 1.36 | 89.37 ± 1.17 |

| 1 | 4-methyl piperazine | 209.17 ± 1.23 | 221.91 ± 1.37 |

Table 1: Anticancer activity of selected 2-amino-4-chloro-pyrimidine derivatives.[5]

These findings suggest that the substituent at the 4-position significantly influences the anticancer potency. While the direct anticancer activity of this compound derivatives is not extensively documented, the established structure-activity relationships (SAR) for related compounds indicate that the propyl group could modulate activity through steric and electronic effects.

Antimicrobial and Herbicidal Activities

The pyrimidine scaffold is also a key component in various antimicrobial and herbicidal agents.[6][7][8][9][11][12][13] The introduction of different functional groups on the pyrimidine ring can lead to compounds with potent activity against bacteria, fungi, and weeds. The this compound core can be considered a valuable starting point for the development of new agents in these fields.

Signaling Pathways and Mechanisms of Action

The biological effects of pyrimidine derivatives are often mediated through their interaction with specific cellular signaling pathways. Pyrimidine metabolism itself is intricately linked to key signaling networks that control cell growth, proliferation, and survival.[17][18][19][20][21]

One of the critical pathways influenced by pyrimidine metabolism is the PI3K-Akt-mTORC1 signaling cascade.[18] This pathway is a central regulator of cell growth and is frequently dysregulated in diseases like cancer. mTORC1 can promote the synthesis of pyrimidines, highlighting a feedback loop between signaling and metabolism.[18]

Caption: PI3K-Akt-mTORC1 signaling pathway and its link to pyrimidine synthesis.

Derivatives of this compound could potentially modulate such pathways by either directly inhibiting key kinases or by interfering with nucleotide metabolism, thereby impacting cellular processes.

Experimental and Synthetic Workflows

The development of novel this compound derivatives follows a logical experimental workflow, from initial synthesis to biological evaluation.

Caption: General workflow for the development of this compound derivatives.

Conclusion

This compound derivatives represent a promising class of compounds with significant potential in drug discovery. The synthetic versatility of this scaffold allows for the generation of diverse chemical libraries. While further research is needed to fully elucidate the biological activities and mechanisms of action of specific this compound analogues, the existing knowledge on related pyrimidine derivatives provides a strong foundation for future investigations. This technical guide serves as a valuable resource for researchers aiming to explore the therapeutic potential of this intriguing class of molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. guidechem.com [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eu-opensci.org [eu-opensci.org]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. op.niscpr.res.in [op.niscpr.res.in]

- 9. thepharmajournal.com [thepharmajournal.com]

- 10. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3- d]pyrimidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. De novo synthesis of pyrimidine nucleotides; emerging interfaces with signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. oled-intermediates.com [oled-intermediates.com]

- 20. Intermediate metabolites of the pyrimidine metabolism pathway extend the lifespan of C. elegans through regulating reproductive signals - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Enigmatic Role of 2-Chloro-4-propylpyrimidine in Proteomics: A Review of Currently Available Information

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of proteomics, the quest for novel chemical tools to probe protein function, map signaling pathways, and identify new drug targets is relentless. Among the vast arsenal of chemical compounds, pyrimidine derivatives have emerged as a versatile scaffold in medicinal chemistry and chemical biology. This guide focuses on a specific pyrimidine derivative, 2-Chloro-4-propylpyrimidine, and investigates its purported role in proteomics research. Despite its classification by some suppliers as a biochemical for proteomics, a comprehensive review of publicly available scientific literature and databases reveals a significant gap in our understanding of its specific applications. This document serves to outline the current state of knowledge and highlight the absence of detailed experimental data and protocols related to this compound in the context of proteomics.

Current Landscape: A Scarcity of Data

A thorough and systematic search of prominent scientific databases, including PubMed, Scopus, and Google Scholar, as well as patent databases, yielded no specific publications detailing the use of this compound in proteomics research. While the compound is commercially available and listed with the CAS number 111196-80-6, there is a conspicuous lack of peer-reviewed articles that describe its mechanism of action, protein targets, or utility as a chemical probe in proteomics workflows.

One commercial supplier, Santa Cruz Biotechnology, categorizes this compound as a "biochemical for proteomics research." However, this classification is not substantiated by any provided application notes, experimental data, or citations to scientific literature. This suggests that the compound may be a relatively new market entrant, intended for research purposes, but its specific applications in proteomics have yet to be publicly documented.

A patent search revealed a related compound, N-[3,5-bis(trifluoromethyl)phenyl]-2-chloro-4-propylpyrimidine-5-carboxamide, which was evaluated in a study focused on predicting Caco-2 cell permeability. While this area of research is pertinent to drug metabolism and pharmacokinetics (DMPK), it does not directly address the compound's utility as a tool for broader proteomics applications such as target identification or pathway analysis.

Postulated, Yet Unverified, Applications in Proteomics

Given the chemical structure of this compound, which features a reactive chloropyrimidine core, one could speculate on its potential applications in proteomics. The chloro-substituent at the 2-position of the pyrimidine ring can act as an electrophile, making it susceptible to nucleophilic attack by amino acid residues on proteins, such as cysteine or lysine. This reactivity could theoretically be harnessed for:

-

Covalent Ligand Discovery: The compound could potentially act as a covalent inhibitor or probe by forming an irreversible bond with a target protein. This is a common strategy in drug discovery and chemical biology to achieve high potency and prolonged duration of action.

-

Activity-Based Protein Profiling (ABPP): If derivatized with a reporter tag (e.g., a fluorophore or a biotin moiety), this compound could be used as a chemical probe to selectively label and identify specific classes of proteins or enzymes in complex biological samples.

-

Fragment-Based Ligand Discovery (FBLD): As a small molecule fragment, it could be screened against protein libraries to identify initial "hits" that could be further optimized into more potent and selective ligands.

It is crucial to emphasize that these are hypothetical applications based on the compound's chemical structure and are not supported by any published experimental evidence.

Conclusion and Future Outlook

At present, this compound remains an enigmatic compound within the field of proteomics. While its commercial availability and classification suggest a potential role in this area of research, the absence of any published data, experimental protocols, or detailed applications makes it impossible to provide an in-depth technical guide. Researchers and drug development professionals interested in this compound should be aware of the current information vacuum.

The future utility of this compound in proteomics will depend on pioneering research to:

-

Identify its protein targets: Unbiased proteomics approaches, such as chemical proteomics pull-down assays followed by mass spectrometry, would be necessary to identify the proteins that interact with this compound.

-

Elucidate its mechanism of action: Detailed biochemical and cellular assays are required to understand how it exerts its biological effects.

-

Develop it as a chemical probe: Synthesis of tagged versions of the molecule would enable its use in a variety of proteomics applications.

Until such studies are conducted and published, the role of this compound in proteomics research remains undefined. The scientific community awaits foundational research to unlock the potential of this and other novel chemical entities in the ongoing exploration of the proteome.

Methodological & Application

Application Notes and Protocols for 2-Chloro-4-propylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of 2-Chloro-4-propylpyrimidine, a key intermediate in medicinal chemistry and drug discovery.

Introduction

This compound (CAS No. 111196-80-6) is a substituted pyrimidine that serves as a versatile building block for the synthesis of a variety of biologically active molecules. The pyrimidine scaffold is a common feature in numerous approved drugs, particularly in oncology. The presence of a reactive chlorine atom at the 2-position allows for facile nucleophilic substitution or cross-coupling reactions, making it an ideal starting material for the generation of compound libraries for drug screening. Its derivatives have shown potential as kinase inhibitors, a class of targeted therapies that has revolutionized cancer treatment.

Physicochemical Properties

| Property | Value |

| CAS Number | 111196-80-6 |

| Molecular Formula | C₇H₉ClN₂ |

| Molecular Weight | 156.61 g/mol |

| Appearance | Expected to be a solid or oil |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound via a Grignard reaction with 2,4-dichloropyrimidine. This method is adapted from known procedures for the synthesis of analogous 2-chloro-4-alkylpyrimidines.

Materials:

-

2,4-Dichloropyrimidine

-

Propylmagnesium chloride (2M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Iron(III) acetylacetonate (Fe(acac)₃) (optional, as catalyst)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Dichloromethane (DCM)

Procedure:

-

To a stirred solution of 2,4-dichloropyrimidine (1.0 eq) in anhydrous THF under an argon atmosphere at 0°C, add iron(III) acetylacetonate (0.05 eq) if used.

-

Slowly add propylmagnesium chloride (1.0-1.2 eq) dropwise, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate or dichloromethane as the eluent to afford this compound.

Expected Yield: 40-60%

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand)

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

-

Solvent (e.g., 1,4-Dioxane/water mixture, THF, or DMF)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

-

Add the solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

-

Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired 2-aryl-4-propylpyrimidine.

| Parameter | Condition |

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | K₂CO₃ (2.0 eq) |

| Solvent | 1,4-Dioxane/H₂O (4:1) |

| Temperature | 90°C |

| Time | 8 hours |

Characterization Data (Predicted)

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |

| δ 8.55 (d, J = 5.2 Hz, 1H) | δ 172.0 |

| δ 7.10 (d, J = 5.2 Hz, 1H) | δ 161.5 |

| δ 2.80 (t, J = 7.5 Hz, 2H) | δ 158.0 |

| δ 1.75 (sext, J = 7.5 Hz, 2H) | δ 118.0 |

| δ 0.95 (t, J = 7.4 Hz, 3H) | δ 38.0 |

| δ 22.0 | |

| δ 13.5 |

Mass Spectrometry (MS): Expected [M+H]⁺ at m/z 157.05.

Application in Drug Discovery: Kinase Inhibitors

Substituted pyrimidines are a cornerstone in the development of kinase inhibitors for cancer therapy. The this compound scaffold can be elaborated to target various kinases involved in cell signaling pathways that are often dysregulated in cancer. For instance, derivatives of 2,4-disubstituted pyrimidines have been investigated as inhibitors of Janus kinases (JAKs) and Cyclin-Dependent Kinases (CDKs).[1][2]

The JAK-STAT signaling pathway is crucial for normal cell growth and immune function, but its aberrant activation is implicated in various cancers and inflammatory diseases. Similarly, CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Below is a simplified representation of a generic kinase inhibitor's mechanism of action, which is a common application for compounds derived from this compound.

The following diagram illustrates the workflow for synthesizing and screening a library of compounds derived from this compound.

References

- 1. Design, synthesis, and biological evaluation of cyano-substituted 2,4-diarylaminopyrimidines as potent JAK3 inhibitors for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-Chloro-4-propylpyrimidine in Nucleophilic Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-chloro-4-propylpyrimidine as a versatile building block in nucleophilic aromatic substitution (SNAr) reactions. The pyrimidine core is a privileged scaffold in medicinal chemistry, and the strategic functionalization of this heterocycle is crucial for the development of novel therapeutic agents. The chloro-substituent at the 2-position of this compound serves as a key handle for introducing a diverse array of functional groups through reactions with various nucleophiles, including amines, alcohols, and thiols.

Introduction

Pyrimidine derivatives are integral components of numerous FDA-approved drugs and biologically active molecules. Their prevalence in drug discovery underscores the importance of efficient synthetic methodologies for their modification. Nucleophilic aromatic substitution (SNAr) on chloropyrimidines is a powerful and widely employed strategy for the synthesis of substituted pyrimidines. The electron-deficient nature of the pyrimidine ring, enhanced by the presence of the electronegative chlorine atom, facilitates the attack of nucleophiles, leading to the displacement of the chloride ion.

This compound is a valuable intermediate that allows for selective functionalization at the C2-position. This selectivity is crucial in multi-step syntheses, enabling the controlled build-up of molecular complexity.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The generally accepted mechanism for the nucleophilic aromatic substitution on 2-chloropyrimidines is a two-step addition-elimination process. The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine atom. This leads to the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. In the subsequent step, the chloride ion is expelled as a leaving group, restoring the aromaticity of the pyrimidine ring and yielding the substituted product.

The rate of reaction is influenced by several factors, including the electron-withdrawing nature of the pyrimidine ring, the nature of the nucleophile, the solvent, and the reaction temperature.

Data Presentation: Representative Reaction Conditions and Yields

Due to the limited availability of specific quantitative data for this compound in the public literature, the following tables present representative data based on analogous reactions with other chloropyrimidines. These values should serve as a guideline for reaction optimization.

Table 1: Nucleophilic Substitution with Amines

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | K2CO3 | DMF | 100 | 12 | 85-95 |

| Piperidine | Et3N | Ethanol | 80 | 6 | 90-98 |

| Morpholine | DIPEA | Acetonitrile | 80 | 8 | 88-96 |

| Benzylamine | NaH | THF | 60 | 10 | 80-90 |

Table 2: Nucleophilic Substitution with Alcohols (Alkoxides)

| Nucleophile (Alkoxide) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Sodium Methoxide | Methanol | 25-60 | 2-4 | 85-95 |

| Sodium Ethoxide | Ethanol | 25-78 | 2-4 | 89[1] |

| Potassium tert-Butoxide | THF | 25 | 6 | 75-85 |

| Sodium Phenoxide | DMF | 100 | 12 | 80-90 |

Table 3: Nucleophilic Substitution with Thiols (Thiolates)

| Nucleophile (Thiolate) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | Sodium Thiophenoxide | - | DMF | 25 | 2 | 90-98 | | Sodium Ethanethiolate | - | Ethanol | 25 | 3 | 88-95 | | Sodium Methanethiolate | - | Methanol | 0-25 | 4 | 85-92 |

Experimental Protocols

The following are detailed protocols for the nucleophilic substitution reactions of this compound with representative amine, alcohol, and thiol nucleophiles.

Protocol 1: Reaction with an Amine (e.g., Aniline)

This protocol describes the synthesis of N-phenyl-4-propylpyrimidin-2-amine.

Materials:

-

This compound

-

Aniline

-

Potassium Carbonate (K2CO3)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Standard work-up and purification equipment

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq.), aniline (1.1 eq.), and potassium carbonate (1.5 eq.).

-

Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.5 M).

-

Place the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to 100 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-phenyl-4-propylpyrimidin-2-amine.

-

Characterize the product by NMR and MS.

Protocol 2: Reaction with an Alcohol/Alkoxide (e.g., Sodium Methoxide)

This protocol describes the synthesis of 2-methoxy-4-propylpyrimidine.

Materials:

-

This compound

-

Sodium methoxide (solid or solution in methanol)

-

Methanol, anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard work-up and purification equipment

Procedure:

-

To a solution of this compound (1.0 eq.) in anhydrous methanol in a round-bottom flask, add sodium methoxide (1.1 eq.) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography or distillation to yield 2-methoxy-4-propylpyrimidine.

-

Characterize the product by NMR and MS.

Protocol 3: Reaction with a Thiol/Thiolate (e.g., Thiophenol)

This protocol describes the synthesis of 2-(phenylthio)-4-propylpyrimidine.

Materials:

-

This compound

-

Thiophenol

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or another suitable base (e.g., K2CO3)

-

Tetrahydrofuran (THF), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard work-up and purification equipment

Procedure:

-

To a suspension of sodium hydride (1.2 eq.) in anhydrous THF in a round-bottom flask under an inert atmosphere, add a solution of thiophenol (1.1 eq.) in anhydrous THF dropwise at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of this compound (1.0 eq.) in anhydrous THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, carefully quench with water.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-(phenylthio)-4-propylpyrimidine.

-

Characterize the product by NMR and MS.

Visualizations

Caption: General mechanism of nucleophilic aromatic substitution (SNAr) on this compound.

Caption: General experimental workflow for nucleophilic substitution on this compound.

References

2-Chloro-4-propylpyrimidine: A Versatile Building Block in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-propylpyrimidine is a substituted pyrimidine that serves as a valuable and versatile building block in the field of organic synthesis. The pyrimidine core is a fundamental scaffold found in numerous biologically active compounds, including approved drugs and agrochemicals. The presence of a reactive chlorine atom at the 2-position and a propyl group at the 4-position allows for selective functionalization, making it an attractive starting material for the synthesis of diverse molecular architectures. The chlorine atom is susceptible to nucleophilic aromatic substitution and participates in various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents at this position. The propyl group can influence the physicochemical properties, such as lipophilicity, of the final compounds, which can be crucial for their biological activity and pharmacokinetic profiles. These application notes provide an overview of the utility of this compound in key synthetic transformations and offer detailed protocols for its use.

Applications in Organic Synthesis

The reactivity of the C2-chloro substituent makes this compound a key intermediate for the synthesis of more complex molecules, particularly in the development of new therapeutic agents. Its applications primarily revolve around nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloride at the 2-position by various nucleophiles. This reaction is a straightforward method for introducing amine, ether, and thioether functionalities. A notable application is in the synthesis of substituted amino-pyrimidines, which are common motifs in kinase inhibitors and other biologically active molecules.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space.

-